molecular formula C11H14N2O2 B15211797 (4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione CAS No. 88332-14-3

(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione

Cat. No.: B15211797
CAS No.: 88332-14-3
M. Wt: 206.24 g/mol
InChI Key: PFSDUXFJDBAOJZ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is a bicyclic heterocycle featuring a fused pyrrolidine-pyridine scaffold with a butyl substituent at the 6-position and two ketone groups (diones) at positions 5 and 6. This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, such as Moxifloxacin derivatives, where stereochemical precision is essential for activity .

Properties

CAS No.

88332-14-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(4aS,7aR)-6-butyl-4a,7a-dihydropyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C11H14N2O2/c1-2-3-7-13-10(14)8-5-4-6-12-9(8)11(13)15/h4-6,8-9H,2-3,7H2,1H3/t8-,9+/m0/s1

InChI Key

PFSDUXFJDBAOJZ-DTWKUNHWSA-N

Isomeric SMILES

CCCCN1C(=O)[C@H]2C=CC=N[C@H]2C1=O

Canonical SMILES

CCCCN1C(=O)C2C=CC=NC2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione typically involves the construction of the pyrrolopyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a butyl-substituted pyridine with a suitable amine can lead to the formation of the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

Cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Substituent Variations

The substituent at the 6-position significantly influences physicochemical properties. Key comparisons include:

Compound Name 6-Position Substituent Functional Groups Key Properties/Applications Reference
Target Compound Butyl Diones (5,7) Intermediate for chiral APIs
(4aR,7aS)-6-Benzyltetrahydro-pyrrolo[3,4-b]pyridine-5,7-dione Benzyl Diones (5,7) Precursor to (S,S)-6-benzyloctahydro derivatives
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Trifluoromethyl None Building block for drug discovery
6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine Chloro None Intermediate for kinase inhibitors

Key Observations :

  • Butyl vs.
  • Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents () enhance lipophilicity and metabolic stability but lack the dione functionality critical for hydrogen bonding in the target compound .

Functional Group Comparisons

The dione moiety (5,7-ketones) distinguishes the target compound from analogs:

Compound Class Functional Groups Reactivity/Biological Relevance Reference
Target Compound Diones (5,7) Hydrogen bonding, substrate for reduction to chiral amines
Triazolo[4,5-d]pyrimidine-5,7-diones Diones (5,7) Antimicrobial activity via thionation
Octahydro-1H-pyrrolo[3,4-b]pyridine Saturated bicyclic amine Moxifloxacin intermediate (lacks diones)

Key Observations :

  • Diones vs. Saturated Amines : The diones in the target compound enable hydrogen bonding and serve as reduction sites (e.g., conversion to octahydro derivatives in Moxifloxacin synthesis) . Saturated amines () lack this reactivity but exhibit enhanced conformational flexibility .
  • Thionation Potential: Similar to triazolo[4,5-d]pyrimidine-5,7-diones (), the target compound’s diones may undergo thionation to modulate bioactivity .

Stereochemical Considerations

The (4aS,7aR) configuration is pivotal for enantioselective synthesis:

Compound Name Stereochemistry Synthetic Utility Reference
Target Compound (4aS,7aR) High-purity intermediate (>98%) via in situ reduction
(4aR,7aS)-6-Benzyltetrahydro-pyrrolo[3,4-b]pyridine-5,7-dione (4aR,7aS) Resolved using D(-)-tartaric acid
Moxifloxacin Intermediate (4aS,7aS)-Octahydro Bioactive enantiomer for antibiotics

Key Observations :

  • Enantiomeric Purity : The target compound’s stereochemistry is maintained via in situ reduction with metal borohydride-ether complexes, avoiding racemization .
  • Chiral Resolution : Unlike the target compound, (4aR,7aS)-benzyl derivatives require tartaric acid for resolution, adding steps to synthesis .

Key Observations :

  • Process Efficiency : The target compound’s synthesis avoids isolating intermediates (e.g., chlorine-amine), reducing time and cost .
  • Catalytic Methods : Palladium-catalyzed hydrogenation () and borohydride reductions () are critical for stereochemical control .

Biological Activity

The compound (4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

Chemical Structure

The molecular formula of (4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is C12H14N2O2C_{12}H_{14}N_{2}O_{2}. The structure features a pyrrole ring fused with a pyridine moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with pyrrole and pyridine structures exhibit a range of biological activities including:

  • Anticancer Effects : Several studies have demonstrated that pyridine derivatives can inhibit cancer cell proliferation.
  • Analgesic Properties : Some derivatives show significant analgesic effects comparable to traditional pain relievers.
  • Antimicrobial Activity : Certain compounds in this class have been shown to possess antimicrobial properties.

1. Anticancer Activity

A study published in Chemical Biology examined the cytotoxic effects of various pyridine derivatives against cancer cell lines such as HepG2 and MCF-7. The results indicated that the compound exhibited moderate to strong cytotoxic activity against these cell lines when compared to standard drugs like doxorubicin. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell cycle progression .

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
(4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dioneHepG215Doxorubicin10
(4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dioneMCF-720Doxorubicin12

2. Analgesic Properties

In another study focusing on analgesic activity, derivatives of pyrrolopyridine were tested using the "hot plate" and "writhing" tests in mice. The results showed that the compound had an effective dose (ED50) comparable to morphine in the writhing test, indicating significant analgesic potential .

Test TypeCompound NameED50 (mg/kg)Comparison DrugED50 (mg/kg)
Hot Plate(4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione10.6Aspirin39.15
Writhing(4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione0.67Morphine2.44

3. Antimicrobial Activity

Research has also indicated that certain pyrrolopyridine derivatives possess antimicrobial properties against various bacterial strains. A study reported that compounds similar to (4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione showed inhibition against Gram-positive and Gram-negative bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.